molecular formula C14H16O3 B7779579 2-Benzoylcyclohexanecarboxylic acid

2-Benzoylcyclohexanecarboxylic acid

Cat. No. B7779579
M. Wt: 232.27 g/mol
InChI Key: FLPQLUGZLPSVOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09199934B2

Procedure details

In a 2.5 l sulfuration flask equipped with a mechanical stirrer, thermometer and a refrigerator, 154.17 g (0.5 mol) of hexahydrophtalic anhydride are dissolved in 800 ml of benzene. The solution is cooled in an ice bath and 133.34 g (1.1 mol) of AlCl3 are added portion wise over one hour while maintaining the temperature between 0° C. and 5° C. When the addition is complete, the ice bath is removed and the reaction mixture is stirred for 2 hours at room temperature and subsequently heated to reflux during one hour. After cooling to room temperature, the reaction mixture is poured onto a mixture of ice and water while stirring with a mechanical stirrer. The precipitated product is filtered off and washed several times with water until the pH of the wash water is neutral. The material is dried in vacuum and the remaining product dissolved in chloroform. The solution is filtered over hyflo and the volume of the filtrate reduced in vacuum. The product precipitates as an off-white solid that is filtered off, washed with additional solvent and dried in vacuum. 66 g (57% yield) of the product are obtained as a white solid with a melting point of 130-132° C. 1H-NMR analysis is in agreement with the presence of a compound possessing the cis configuration of the substituents on the cyclohexane ring.
Quantity
154.17 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
133.34 g
Type
reactant
Reaction Step Two
Yield
57%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[O:6][C:4](=[O:5])[CH:3]2[CH2:7][CH2:8][CH2:9][CH2:10][CH:2]12.[Al+3].[Cl-].[Cl-].[Cl-]>C1C=CC=CC=1>[C:4]([CH:3]1[CH2:7][CH2:8][CH2:9][CH2:10][CH:2]1[C:1]([OH:6])=[O:11])(=[O:5])[C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:3]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
154.17 g
Type
reactant
Smiles
C1(C2C(C(=O)O1)CCCC2)=O
Name
Quantity
800 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
133.34 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 2.5 l sulfuration flask equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between 0° C. and 5° C
ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
the ice bath is removed
TEMPERATURE
Type
TEMPERATURE
Details
subsequently heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux during one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
ADDITION
Type
ADDITION
Details
the reaction mixture is poured onto a mixture of ice and water
STIRRING
Type
STIRRING
Details
while stirring with a mechanical stirrer
FILTRATION
Type
FILTRATION
Details
The precipitated product is filtered off
WASH
Type
WASH
Details
washed several times with water until the pH of the wash water
CUSTOM
Type
CUSTOM
Details
The material is dried in vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the remaining product dissolved in chloroform
FILTRATION
Type
FILTRATION
Details
The solution is filtered over hyflo
CUSTOM
Type
CUSTOM
Details
The product precipitates as an off-white solid
FILTRATION
Type
FILTRATION
Details
that is filtered off
WASH
Type
WASH
Details
washed with additional solvent
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C1C(CCCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 66 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 113.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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